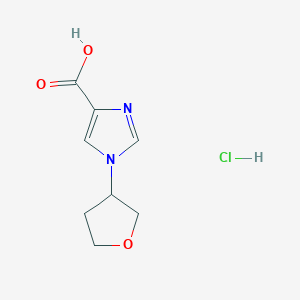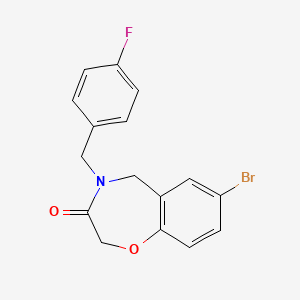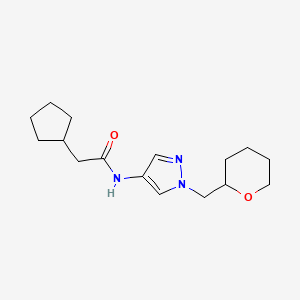![molecular formula C31H23ClN4O B2499908 N-[4-(4-chlorophénoxy)phényl]-7-(3-méthylphényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-04-2](/img/structure/B2499908.png)
N-[4-(4-chlorophénoxy)phényl]-7-(3-méthylphényl)-5-phényl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine class, which has been identified for its potential in treating various diseases due to its inhibitory activity on certain kinases. These derivatives have been the subject of several studies due to their pharmacological importance and potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds typically involves structure-based drug design and synthetic chemistry. For instance, a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were obtained through these methods, with one compound showing potent NIK inhibitory activity and selectivity . Another study reported the synthesis of similar compounds using an aza-Wittig reaction, followed by reactions with isocyanates and amines or phenols in the presence of a base . Additionally, a facile synthesis method was developed for a related compound by coupling two specific precursors, which were characterized by spectral analyses .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray crystallography. For example, the structure of a 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by this method . The crystal structure of another derivative was determined, revealing the molecule's arrangement in the crystal lattice and the presence of hydrogen bonding and π-stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be studied through various spectroscopic methods, including NMR. For instance, the chemical shift assignment of several N-substituted derivatives was performed using 1H, 13C, 19F NMR, and 2D NMR techniques . These studies are crucial for understanding the electronic environment of the molecules and predicting their reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the molecule's geometry, which can be correlated with its physical properties, such as solubility and stability . The biological activity of these compounds, such as their anticancer properties, is also a significant aspect of their chemical properties . Additionally, theoretical studies, including density functional theory (DFT) calculations, can predict various properties, such as molecular electrostatic potential and chemical reactivity .
Applications De Recherche Scientifique
Activité antimicrobienne
Les salicylanilides, une classe de composés similaires à la molécule , ont été rapportés comme présentant une activité antifongique et antibactérienne puissante . Ils ont montré une activité contre les agents pathogènes Gram-positifs, y compris Staphylococcus aureus résistant à la méthicilline et Enterococcus faecium résistant à la vancomycine .
Activité antimycobactérienne
Les salicylanilides ont également été rapportés comme ayant une activité antimycobactérienne . Cela les rend potentiellement utiles dans le traitement des maladies causées par les mycobactéries, telles que la tuberculose .
Inhibition enzymatique
Les pyrrolo[2,3-d]pyrimidines, une classe d'analogues de la 7-déazapurine, ont été rapportées comme des inhibiteurs enzymatiques . Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments ciblant des enzymes spécifiques dans l'organisme .
Activité anti-inflammatoire
Certaines pyrrolo[2,3-d]pyrimidines ont été rapportées comme ayant une activité anti-inflammatoire . Cela pourrait les rendre utiles dans le traitement des affections caractérisées par une inflammation .
Activité anticancéreuse
Les pyrrolo[2,3-d]pyrimidines ont été rapportées comme ayant une activité anticancéreuse . Elles pourraient potentiellement être utilisées dans le développement de nouveaux médicaments anticancéreux .
Activité antivirale
Certaines salicylanilides halogénées ont été rapportées comme réduisant la réplication du SARS-CoV-2 et supprimant l'induction de cytokines inflammatoires . Cela suggère qu'elles pourraient être utilisées dans le traitement des infections virales, y compris le COVID-19 .
Activité anthelminthique
Les salicylanilides halogénées sont d'importants anthelminthiques utilisés largement dans la lutte contre les Haemonchus spp., Fasciola spp. infestation chez les moutons et les bovins dans de nombreux pays . Elles pourraient potentiellement être utilisées dans le traitement des infections par des vers parasites .
Activité antileishmanienne
Les salicylanilides halogénées ont été rapportées comme des agents antileishmaniens potentiels . Cela suggère qu'elles pourraient être utilisées dans le traitement de la leishmaniose, une maladie causée par des parasites du genre Leishmania .
Propriétés
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN4O/c1-21-6-5-9-25(18-21)36-19-28(22-7-3-2-4-8-22)29-30(33-20-34-31(29)36)35-24-12-16-27(17-13-24)37-26-14-10-23(32)11-15-26/h2-20H,1H3,(H,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRENKDYVGXGJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)
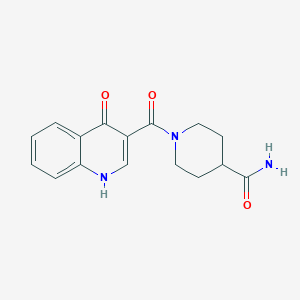
![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
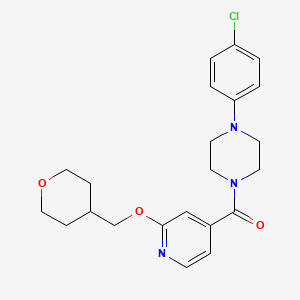
![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)
![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)
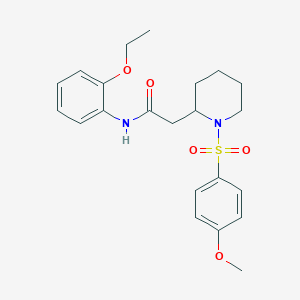

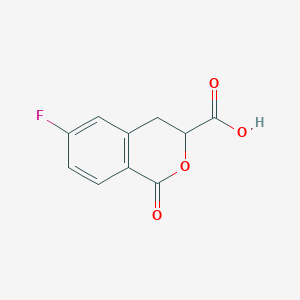
![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)
